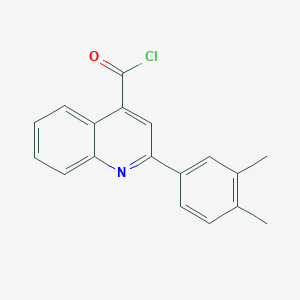

2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride

Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride has been elucidated through single-crystal X-ray diffraction (SCXRD) studies. The compound crystallizes in an orthorhombic system with the space group P2$$1$$2$$1$$2$$_1$$ (no. 19), featuring unit cell parameters of a = 7.6656(5) Å, b = 16.6097(11) Å, c = 20.9423(14) Å, and a cell volume of 2666.4(3) ų. The asymmetric unit contains one molecule, with the quinoline core adopting a planar configuration. The carbonyl chloride group (-COCl) is oriented at a dihedral angle of 48.1° relative to the quinoline plane, minimizing steric hindrance with the 3,4-dimethylphenyl substituent.

Key bond lengths include:

- C=O bond: 1.207(3) Å

- C-Cl bond: 1.732(2) Å

- Quinoline C-N bond: 1.337(4) Å

Hydrogen bonding interactions between the carbonyl oxygen (O14) and adjacent aromatic π-systems were ruled out due to unfavorable geometry (C14—O14⋯centroid angle = 81.2°). The crystal packing is stabilized by weak C—H⋯O interactions (2.42–2.58 Å) and van der Waals forces between methyl groups.

Table 1 : Crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2$$1$$2$$1$$2$$_1$$ |

| Unit cell volume | 2666.4(3) ų |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.0649 |

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO/c1-11-7-8-13(9-12(11)2)17-10-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRISFCHGXWGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225160 | |

| Record name | 2-(3,4-Dimethylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-71-0 | |

| Record name | 2-(3,4-Dimethylphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dimethylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to form the corresponding acid chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the acid chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory-scale synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.

Phosphorus Pentachloride (PCl5): Another reagent for converting carboxylic acids to acid chlorides.

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Carboxylic Acid: Formed by hydrolysis.

Scientific Research Applications

2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride has several scientific research applications, including:

Proteomics Research: Used as a reagent for labeling and identifying proteins.

Medicinal Chemistry: Investigated for its potential use in drug development due to its unique chemical structure.

Material Science: Explored for its potential use in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound’s molecular targets and pathways are primarily related to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, physical properties, and applications of 2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride are influenced by its substituents. Below is a comparative analysis with key analogs:

Substituent Effects on Physical and Spectral Properties

- 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride (CAS 1160253-17-7): This brominated analog shares the 3,4-dimethylphenyl group but incorporates a bromine atom at the quinoline 6-position. Its molecular weight (374.66 g/mol) is higher due to bromine substitution, and it exhibits a predicted density of 1.456 g/cm³ and pKa of 0.85, suggesting moderate acidity. The bromine atom likely enhances electrophilicity at the carbonyl carbon compared to the non-brominated parent compound .

- 2-(3-Chlorophenyl)quinoline-4-carbonyl chloride (D8): Replacing the dimethylphenyl group with a 3-chlorophenyl substituent (D8) introduces an electron-withdrawing Cl atom. This increases the compound’s polarity, reflected in its $^{1}\text{H}$ NMR chemical shifts (e.g., aromatic protons at δ 7.45–8.50 ppm in CDCl₃) and higher melting point (228–230°C) compared to methyl-substituted derivatives .

- 2-(4-Trifluoromethylphenyl)quinoline-4-carbonyl chloride (D7): The strong electron-withdrawing CF₃ group in D7 significantly alters reactivity, enhancing electrophilicity for nucleophilic acyl substitution. Its $^{13}\text{C}$ NMR shows a distinct carbonyl carbon shift at δ 167.2 ppm, slightly downfield compared to dimethylphenyl analogs due to increased electron deficiency .

Structural and Crystallographic Insights

- Crystallization Behavior: Quinoline-4-carbonyl chlorides with bulky substituents (e.g., 3,4-dimethylphenyl) often crystallize as white or yellow solids from ethyl acetate, similar to derivatives like D6–D12 and C1–C7 . The dimethyl group may reduce solubility in polar solvents compared to halogenated analogs.

- SHELX Refinement: While crystallographic data for the target compound are absent, related structures (e.g., methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate, C1) have been resolved using SHELX programs, highlighting the utility of these tools for quinoline derivatives .

Data Table: Key Properties of Selected Quinoline-4-Carbonyl Chlorides

Biological Activity

2-(3,4-Dimethylphenyl)quinoline-4-carbonyl chloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H14ClNO

- Molecular Weight : 299.76 g/mol

- CAS Number : 46779231

The compound features a quinoline core, which is known for various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethyl aniline with quinoline derivatives under controlled conditions. The chlorination step is crucial for introducing the carbonyl chloride functional group, which enhances the compound's reactivity and biological potential.

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, a series of new quinoline derivatives were evaluated for their antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The results showed that structural modifications could enhance antibacterial efficacy (Table 1).

| Compound | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| This compound | 15 |

| Ampicillin | 20 |

| Gentamicin | 22 |

This data suggests that while the compound shows some antibacterial activity, it may not be as potent as established antibiotics like ampicillin and gentamicin.

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely studied. In a recent investigation, compounds similar to this compound were tested against various cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Doxorubicin-Induced Cytotoxicity

In a study examining cardioprotective effects against doxorubicin-induced toxicity in H9c2 cardiomyocytes, several quinoline derivatives demonstrated significant protective effects. Compounds were tested for their ability to maintain cell viability in the presence of doxorubicin:

| Compound | Cell Viability (%) |

|---|---|

| Control (untreated) | 100 |

| Doxorubicin (DOX) | 30 |

| This compound | 65 |

These results suggest that the compound may offer protective effects against chemotherapeutic agents.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Interaction : It may interact with cellular receptors that modulate apoptotic pathways or immune responses.

Comparative Studies

Comparative studies have shown that modifications to the quinoline structure can significantly affect biological activity. For example, substituents on the phenyl ring can enhance lipophilicity and improve cellular uptake, leading to increased efficacy.

Future Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Investigating its pharmacokinetics and toxicity profile will be essential for advancing this compound into clinical applications.

Q & A

Q. Key Reagents :

- 3,4-Dimethylacetophenone, aniline derivatives, SOCl₂.

Yield Range : 45–65% (depending on substitution pattern and reaction scale).

Basic: How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.5–9.0 ppm (quinoline H-5/H-8), δ 2.3–2.6 ppm (methyl groups on the phenyl ring), and δ 7.2–7.8 ppm (aromatic protons) confirm substitution patterns .

- ¹³C NMR : A carbonyl chloride signal appears at ~170 ppm .

- HRMS : Molecular ion peaks ([M+H]⁺) match the theoretical mass (e.g., C₁₈H₁₃ClNO requires 294.07 g/mol) .

- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use in a fume hood due to volatility and lachrymatory properties .

- Storage : Anhydrous conditions (desiccator with P₂O₅) at 2–8°C to prevent hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Advanced: How can computational chemistry predict reactivity and guide experimental design?

Methodological Answer:

- DFT Calculations : Predict electrophilic/nucleophilic sites. For example, the acyl chloride group has a high Fukui index (f⁻), indicating susceptibility to nucleophilic attack .

- Molecular Docking : Screens potential biological targets (e.g., kinase inhibitors) by simulating interactions with the quinoline core and substituted phenyl groups .

- Solvent Optimization : COSMO-RS models predict solubility in DMF or THF, aligning with experimental solubility tests .

Case Study : Docking studies identified hydrogen bonding between the carbonyl chloride and ATP-binding pockets in tyrosine kinases, guiding SAR for anticancer derivatives .

Advanced: What strategies optimize synthesis yield and purity in advanced settings?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours conventional) for the quinoline cyclization step, improving yield to ~75% .

- Continuous Flow Reactors : Minimize side reactions (e.g., hydrolysis) by precise control of SOCl₂ addition and temperature .

- In Situ Monitoring : ReactIR tracks acyl chloride formation, enabling real-time adjustments to reagent stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.